Product packaging for 3-(4-Tert-butylphenyl)azetidine(Cat. No.:)

3-(4-Tert-butylphenyl)azetidine

Cat. No.: B13332781
M. Wt: 189.30 g/mol
InChI Key: CUQSEEHIAKPTOR-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)azetidine is a versatile azetidine-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a four-membered azetidine ring, a valuable saturated heterocycle known for its role as a scaffold in bioactive molecules . This specific 3-arylazetidine structure serves as a key intermediate in the synthesis of more complex molecules and is part of a class of compounds investigated for their potential biological activities. Researchers utilize such azetidine derivatives as constrained analogs of amino acids or as core structural elements in developing pharmacologically active agents . The incorporation of the tert-butyl phenyl substituent can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a useful scaffold for structure-activity relationship (SAR) studies. The compound is closely related to other derivatives, such as tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CID 56956222) and tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (CID 57470079) , which are commonly used in organic and medicinal chemistry research. Azetidine rings are present in various natural and synthetic products exhibiting a range of biological activities . As a building block, this compound can be further functionalized via various synthetic transformations, including cross-coupling reactions , to create diverse libraries for high-throughput screening. This product is intended for research applications in a laboratory setting only. For Research Use Only (RUO). Not for human or animal consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13332781 3-(4-Tert-butylphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(4-tert-butylphenyl)azetidine

InChI

InChI=1S/C13H19N/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3

InChI Key

CUQSEEHIAKPTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

Reactivity and Chemical Transformations of 3 4 Tert Butylphenyl Azetidine Derivatives

Ring-Opening Reactions of Azetidine (B1206935) Scaffolds in Functionalization

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a process that can be strategically employed for the synthesis of complex acyclic amines. The regioselectivity of these reactions is highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions. magtech.com.cnrsc.org In the case of 3-aryl-substituted azetidines, such as 3-(4-tert-butylphenyl)azetidine, nucleophilic attack can occur at either the C2 or C4 position.

The presence of an aryl group at the C3 position influences the electronic distribution within the ring, but does not directly activate the adjacent C-N bonds to the same extent as a substituent at the C2 position. magtech.com.cn However, activation of the azetidine nitrogen, for instance through the formation of an azetidinium ion with a Lewis acid, facilitates ring opening. magtech.com.cn The regiochemical outcome is then determined by a balance of steric and electronic effects. Nucleophiles will generally attack the less sterically hindered carbon, which is often the C4 position in 3-substituted azetidines.

Furthermore, intramolecular ring-opening reactions have been reported for N-substituted aryl azetidines. nih.gov For instance, an N-acyl derivative of an aryl azetidine can undergo acid-mediated intramolecular ring-opening via nucleophilic attack of the pendant amide group. nih.gov This reactivity highlights the importance of the nitrogen substituent in directing the chemical behavior of the azetidine ring.

A recent study demonstrated the photochemical generation of 3-phenylazetidinols, which subsequently undergo ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.org This two-step process, involving photochemical ring closure followed by functionalization, offers a novel strategy for the synthesis of complex molecules from azetidine intermediates. beilstein-journals.org

Strategic Functionalization of the Azetidine Nitrogen Atom (N-Functionalization)

The nitrogen atom of the azetidine ring serves as a key handle for introducing molecular diversity. N-functionalization can modulate the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity. Common N-functionalization strategies for 3-aryl azetidines include alkylation, acylation, and arylation.

The Buchwald-Hartwig amination has emerged as a powerful method for the N-arylation of a wide range of amines, including heterocyclic amines. wikipedia.orgnih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl halide. The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high yields and accommodating various functional groups on both coupling partners. nih.govyoutube.com For a substrate like this compound, this reaction would enable the synthesis of a library of N-aryl derivatives with diverse electronic and steric properties.

Catalyst SystemLigandBaseSolventReactionReference
Pd(OAc)₂XPhosNaOtBuTolueneN-Arylation nih.gov
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuTolueneN-Arylation nih.gov
Pd₂(dba)₃Tri-tert-butylphosphineK₃PO₄DioxaneN-Arylation mdpi.com

This table presents catalyst systems commonly used for Buchwald-Hartwig amination of heterocyclic amines, which are applicable to the N-functionalization of this compound.

Diversification via Carbon-Carbon Bond Formation on the Azetidine Ring (C-Functionalization)

Functionalization of the carbon framework of the azetidine ring provides a direct route to increasing molecular complexity and accessing novel chemical space. This can be achieved through various carbon-carbon bond-forming reactions, leading to the introduction of new substituents and even the creation of all-carbon quaternary centers.

Introduction of All-Carbon Quaternary Centers

The synthesis of azetidines bearing an all-carbon quaternary center at the C3 position is a significant challenge in synthetic chemistry. Such motifs are of great interest in drug discovery as they can impart conformational rigidity and improve metabolic stability. While direct functionalization of a pre-existing this compound to create a quaternary center is not a commonly reported strategy, several methods exist for the de novo synthesis of azetidines incorporating this feature.

One approach involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This reaction allows for the construction of the azetidine ring with concomitant installation of substituents that can lead to a quaternary center. Another powerful strategy is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).

Regio- and Diastereoselective Functionalizations

The development of regio- and diastereoselective methods for the functionalization of the azetidine ring is crucial for the synthesis of stereochemically defined molecules. For 3-aryl-substituted azetidines, functionalization can be directed to different positions of the ring depending on the reaction conditions and the nature of the protecting group on the nitrogen.

Deprotonation of N-Boc protected 3-phenyltetrahydroisoquinoline, a related heterocyclic system, with n-butyllithium can occur at either benzylic position (C1 or C3), with subsequent trapping by an electrophile. researchgate.net The regioselectivity is influenced by the reaction conditions. A similar strategy could potentially be applied to N-Boc-3-(4-tert-butylphenyl)azetidine, where lithiation at the C2 or C4 position followed by reaction with an electrophile would introduce a new substituent. The stereochemical outcome of such a reaction would be of significant interest.

Chemical Modifications and Derivatization of the para-Tert-butylphenyl Moiety

The para-tert-butylphenyl group of this compound can also be a site for further chemical modification, allowing for the fine-tuning of the molecule's properties. The bulky tert-butyl group is an ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org However, the para position is already occupied, meaning that electrophilic substitution would be directed to the ortho positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comleah4sci.com It is important to consider that the azetidine ring itself, particularly the nitrogen atom, can be sensitive to the acidic conditions often employed in these reactions. Therefore, protection of the azetidine nitrogen and careful optimization of the reaction conditions would be necessary to achieve selective modification of the aromatic ring without inducing ring-opening or other undesired side reactions.

For instance, nitration could be attempted using a mixture of nitric acid and sulfuric acid, which would likely introduce a nitro group at one of the ortho positions on the phenyl ring. Subsequent reduction of the nitro group would provide an amino functionality, which could be further derivatized.

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄3-(2-Nitro-4-tert-butylphenyl)azetidine
BrominationBr₂, FeBr₃3-(2-Bromo-4-tert-butylphenyl)azetidine
AcylationRCOCl, AlCl₃3-(2-Acyl-4-tert-butylphenyl)azetidine

This table outlines potential electrophilic aromatic substitution reactions on the para-tert-butylphenyl moiety of this compound and the expected major regioisomeric product.

Advanced Derivatives and Conjugates Incorporating the 3 4 Tert Butylphenyl Azetidine Motif

Design Principles for Azetidine-Containing Conjugates and Hybrid Molecules

The design of conjugates and hybrid molecules incorporating the 3-(4-tert-butylphenyl)azetidine moiety is guided by several key principles in medicinal chemistry, primarily bioisosterism and scaffold hopping. The azetidine (B1206935) ring is often employed as a bioisosteric replacement for more common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402) nih.govgoogle.com. This substitution can lead to improved physicochemical properties such as enhanced solubility and metabolic stability due to the introduction of greater sp³ character nih.gov. The compact and rigid nature of the azetidine ring helps to pre-organize the molecule for optimal interaction with its biological target, potentially minimizing the entropic penalty upon binding nih.gov.

Scaffold hopping is another design strategy where the this compound core can be used to replace a different chemical scaffold while maintaining the essential pharmacophoric features nih.gov. This approach is valuable for navigating crowded intellectual property landscapes and discovering novel chemotypes with potentially improved pharmacological profiles nih.govnih.gov. The tert-butylphenyl group provides a lipophilic anchor that can be positioned in specific hydrophobic pockets of a target protein, while the azetidine nitrogen offers a convenient point for derivatization and attachment of linkers or other pharmacophoric elements.

Hybrid Molecules with Oxadiazole Linkers

Hybrid molecules that couple the this compound scaffold with a 1,3,4-oxadiazole (B1194373) ring are of significant interest due to the diverse biological activities associated with the oxadiazole moiety, including anticancer and antimicrobial properties nih.govresearchgate.net. The 1,3,4-oxadiazole ring is metabolically stable and can act as a bioisostere for ester and amide groups mdpi.com.

The synthesis of such hybrids would typically involve the preparation of a this compound derivative bearing a suitable functional group for coupling with a pre-formed oxadiazole or for the in-situ formation of the oxadiazole ring. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones mdpi.comjmchemsci.com.

A plausible synthetic strategy to link the this compound moiety to an oxadiazole is outlined below. This involves functionalizing the azetidine nitrogen with a hydrazide, which can then be cyclized with a suitable carboxylic acid derivative.

Table 1: Proposed Synthesis of a this compound-Oxadiazole Hybrid

StepReactant 1Reactant 2Reagents and ConditionsProduct
1This compoundEthyl bromoacetateK₂CO₃, Acetonitrile, RefluxEthyl 2-(3-(4-tert-butylphenyl)azetidin-1-yl)acetate
2Ethyl 2-(3-(4-tert-butylphenyl)azetidin-1-yl)acetateHydrazine hydrateEthanol, Reflux2-(3-(4-tert-butylphenyl)azetidin-1-yl)acetohydrazide
32-(3-(4-tert-butylphenyl)azetidin-1-yl)acetohydrazideAromatic carboxylic acidPOCl₃, Reflux2-((3-(4-tert-butylphenyl)azetidin-1-yl)methyl)-5-aryl-1,3,4-oxadiazole

Integration with Other Heterocyclic Systems (e.g., Thiazoles)

The integration of the this compound scaffold with other heterocyclic systems, such as thiazoles, can lead to novel compounds with unique pharmacological profiles. Thiazole (B1198619) derivatives are known to exhibit a wide range of biological activities researchgate.net. The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide youtube.com.

To create a hybrid molecule, the this compound moiety could be functionalized to incorporate either the thioamide or the α-haloketone component. For instance, the azetidine nitrogen could be acylated with a chloroacetyl group to form an α-haloamide, which can then react with a thioamide to construct the thiazole ring.

Table 2: Proposed Hantzsch Synthesis of a this compound-Thiazole Conjugate

StepReactant 1Reactant 2Reagents and ConditionsProduct
1This compoundChloroacetyl chlorideTriethylamine, Dichloromethane, 0°C to rt1-(3-(4-tert-butylphenyl)azetidin-1-yl)-2-chloroethan-1-one
21-(3-(4-tert-butylphenyl)azetidin-1-yl)-2-chloroethan-1-oneThioamide (e.g., thioacetamide)Ethanol, Reflux2-methyl-4-(3-(4-tert-butylphenyl)azetidin-1-yl)thiazole

Synthesis of Azetidine-Amino Acid Analogues

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can act as a conformational mimic of proline nih.govresearchgate.net. The synthesis of chimeras containing the this compound scaffold and an amino acid can generate novel peptidomimetics with potential therapeutic applications. These analogues can be designed to study the influence of conformational constraints on peptide activity nih.govresearchgate.net.

The synthesis of such analogues often involves the construction of the azetidine ring from a suitably substituted amino acid precursor or the functionalization of a pre-formed azetidine ring. For example, aza-Michael addition of an amine to an azetidine-derived α,β-unsaturated ester can be employed to introduce an amino acid-like side chain mdpi.comnih.gov.

A general approach to synthesize a this compound-amino acid analogue could involve the alkylation of an amino acid ester with a reactive derivative of this compound.

Stereochemical Control and Diastereoselectivity in Derivative Synthesis

The stereochemistry of the this compound ring and any newly generated chiral centers in its derivatives is crucial for their biological activity. Therefore, stereochemical control during the synthesis of these molecules is of paramount importance. The bulky tert-butylphenyl group at the 3-position of the azetidine ring can exert significant steric hindrance, which can be exploited to achieve high diastereoselectivity in subsequent functionalization reactions nih.gov.

For instance, in the α-lithiation and subsequent electrophilic trapping of N-protected 3-arylated azetidines, the bulky group at the 3-position can direct the incoming electrophile to the trans position, leading to the preferential formation of one diastereomer nih.gov. Similarly, in cycloaddition reactions or other ring-forming processes involving the azetidine scaffold, the stereochemistry of the starting azetidine can dictate the stereochemical outcome of the product.

The synthesis of enantiopure this compound derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis nih.gov. For example, chiral N-propargylsulfonamides can be used to synthesize chiral azetidin-3-ones with high enantiomeric excess through gold-catalyzed oxidative cyclization nih.gov.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Ring Formation and Transformation

The construction of the four-membered azetidine ring is a synthetic challenge due to its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain, while making the synthesis difficult, also imparts unique reactivity to the azetidine ring, making it a valuable synthon in organic chemistry. rsc.org Various mechanistic pathways have been explored for the formation and transformation of azetidines, many of which are applicable to the synthesis of derivatives like 3-(4-tert-butylphenyl)azetidine.

One of the most common methods for azetidine ring formation is the intramolecular cyclization of a preformed chain via nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This process, often an S_N2 reaction, involves the attack of an amino group on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. acs.orgfrontiersin.org The efficiency of this cyclization can be influenced by factors such as the nature of the leaving group and the substitution pattern on the carbon chain. acs.org

Another significant pathway is the [2+2] cycloaddition reaction. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. rsc.orgresearchgate.net Recent advancements have utilized visible light and photocatalysts to promote these reactions, offering a milder and more versatile approach. rsc.orgthescience.dev For instance, the Schindler laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which serve as oxime precursors, to synthesize azetidines. rsc.org

Ring expansion and contraction reactions also serve as viable routes to azetidines. For example, the ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, can yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org Conversely, the ring expansion of three-membered aziridines can also lead to azetidine structures. magtech.com.cn

Transformations of the azetidine ring often involve its ring-opening, driven by the release of ring strain. rsc.org Nucleophilic ring-opening of azetidinium ions, formed by N-alkylation or protonation, can proceed in a stereoselective and regioselective manner to produce functionalized linear amines. researchgate.net The regioselectivity of this opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. acs.org Computational studies have been instrumental in understanding the factors that govern this regioselectivity. researchgate.netacs.org

Recent developments have also explored strain-release-driven methodologies. The use of highly strained intermediates like azabicyclo[1.1.0]butanes allows for the modular synthesis of functionalized azetidines. organic-chemistry.orgbris.ac.uknih.gov For instance, the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester, followed by N-protonation and a 1,2-migration, leads to the formation of the azetidine ring with concomitant cleavage of the central C-N bond, thus relieving ring strain. organic-chemistry.org

Table 1: Overview of Reaction Mechanisms for Azetidine Ring Formation
Reaction TypeDescriptionKey Intermediates/FeaturesReference
Intramolecular Nucleophilic SubstitutionCyclization of a γ-amino halide or sulfonate.S_N2 transition state. acs.orgfrontiersin.org
[2+2] Photocycloaddition (aza Paternò-Büchi)Reaction between an imine and an alkene, often photochemically induced.Excited state of imine or alkene, diradical or zwitterionic intermediates. rsc.orgresearchgate.net
Ring ContractionConversion of a five-membered ring (e.g., pyrrolidinone) to an azetidine.Rearrangement of the larger ring structure. organic-chemistry.org
Strain-Release Driven SynthesisUtilization of highly strained precursors like azabicyclo[1.1.0]butanes.Azabicyclo[1.1.0]butyl lithium, boronate complexes. organic-chemistry.orgbris.ac.uk

Application of Quantum Chemical Calculations (e.g., Density Functional Theory) to Reaction Energetics and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the intricacies of chemical reactions. nih.govakj.az These computational methods allow for the detailed examination of reaction pathways, transition state energies, and the factors governing selectivity, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In the context of azetidine synthesis, DFT calculations have been employed to rationalize and predict reaction outcomes. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT studies were used to understand the observed regioselectivity. frontiersin.org The calculations revealed that the coordination of the lanthanum catalyst to the substrate and/or product likely influences the reaction pathway, favoring the formation of the azetidine ring over the alternative pyrrolidine (B122466) ring. frontiersin.org The computed transition state energies were consistent with the experimental results. frontiersin.org

Similarly, in the context of azetidine ring expansion reactions, DFT calculations have been used to rationalize the observed regioselectivities for nucleophilic opening. acs.org By modeling the energies of the possible transition states, researchers can predict which regioisomer is more likely to form, a prediction that often aligns well with experimental findings. acs.org

The configurational stability of lithiated azetidines, which are key intermediates in some synthetic routes, has also been investigated using DFT. nih.gov These studies have helped to rationalize the stereochemical outcomes of reactions involving these intermediates by considering the dynamics of both nitrogen inversion and inversion at the carbanionic center. nih.gov

Table 2: Application of DFT in Azetidine Chemistry
Area of ApplicationSpecific Insights GainedComputational ApproachReference
Regioselectivity of Ring FormationUnderstanding the preference for azetidine vs. pyrrolidine formation in intramolecular aminolysis of epoxy amines.Calculation of transition state energies for competing pathways. frontiersin.org
Regioselectivity of Ring OpeningRationalizing the preferential site of nucleophilic attack on azetidinium ions.Modeling of transition state structures and energies for different nucleophilic attacks. acs.org
Photocatalyzed CycloadditionsPredicting reactivity and yield in the formation of azetidines from alkenes and oximes.Calculation of frontier molecular orbital energies (HOMO/LUMO). thescience.dev
StereoselectivityExplaining the stereochemical outcome of reactions involving lithiated azetidine intermediates.Modeling the dynamics of nitrogen and carbanion inversion. nih.gov

Theoretical Modeling of Molecular Interactions and Reactivity Profiles for Azetidine Systems

Theoretical modeling extends beyond the calculation of reaction energetics to encompass the broader landscape of molecular interactions and reactivity. longdom.orgscifiniti.com These models provide a framework for understanding how azetidine derivatives, such as this compound, interact with their environment and other molecules, which is crucial for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Molecular dynamics (MD) simulations, for example, can be used to study the conformational dynamics of azetidine-containing molecules and their interactions with biological targets like proteins. longdom.orgresearchgate.net By simulating the movement of atoms over time, MD can reveal how a molecule like this compound might bind to a receptor, providing insights into its potential biological activity. researchgate.net

The reactivity profile of an azetidine system can also be explored using computational methods. For instance, the electrostatic potential surface of a molecule can be calculated to identify regions that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. nih.gov This information is valuable for predicting the reactivity of the azetidine ring and its substituents.

Furthermore, computational models can be used to predict various physicochemical properties of azetidine derivatives, such as their stability and electronic properties. researchgate.netacs.org For example, the stability of some azetidine products has been shown to be influenced by the electronic nature of their substituents, with electron-donating groups potentially activating the ring for opening. acs.org

Academic Research Applications and Future Directions for 3 4 Tert Butylphenyl Azetidine

Utility as Modular Building Blocks in Complex Molecule Synthesis

The 3-aryl-azetidine framework, exemplified by 3-(4-tert-butylphenyl)azetidine, serves as a versatile and modular building block in the synthesis of more complex molecular architectures. researchgate.netsemanticscholar.org The azetidine (B1206935) ring is significantly more stable than the related aziridines, allowing for easier handling while still possessing sufficient ring strain to facilitate unique reactivity under specific conditions. researchgate.net Synthetic chemists leverage this reactivity for the construction of diverse functionalized molecules.

Modern synthetic strategies allow for the combination of small molecular fragments into a single customized unit, where each part serves a specific function. semanticscholar.org The this compound scaffold is a prime example of such a building block. The tert-butylphenyl group can be used to explore hydrophobic interactions within biological targets, while the azetidine nitrogen provides a handle for further derivatization. researchgate.net

Several methods have been developed for the modular synthesis of substituted azetidines. nih.gov For instance, electrophilic azetidinylation strategies using reagents like azetidinyl trichloroacetimidates (ATAs) allow for the coupling of the azetidine ring with a wide array of nucleophiles, including fundamental building blocks and complex drug molecules. chemrxiv.org Another approach involves the ring contraction of α-bromo N-sulfonylpyrrolidinones, which provides a robust route to α-carbonylated N-sulfonylazetidines. nih.gov These methods highlight the modularity of the azetidine core, enabling the creation of diverse chemical libraries for screening purposes. The development of such modular approaches is crucial as it simplifies the synthesis of advanced intermediates and provides access to novel azetidine analogues of existing bioactive compounds. chemrxiv.org

Table 1: Selected Modular Synthetic Approaches for Functionalized Azetidines

Synthetic Strategy Precursor/Reagent Type of Functionalization Reference
Electrophilic Azetidinylation Azetidinyl Trichloroacetimidates (ATAs) Coupling with over 20 classes of nucleophiles chemrxiv.org
Ring Contraction α-Bromo N-sulfonylpyrrolidinones Production of α-carbonylated N-sulfonylazetidines nih.gov
Strain-Release-Driven Anion Relay Azabicyclo[1.1.0]butyl-lithium Four-component synthesis of 1,3,3-trisubstituted azetidines nih.gov

Role in Stereoselective and Asymmetric Synthesis

The development of stereoselective methods for synthesizing chiral azetidines is a significant area of research, as the defined three-dimensional structure of these compounds is crucial for their interaction with biological targets. acs.org The this compound scaffold, when synthesized in an enantiomerically pure form, can serve as a key intermediate in asymmetric synthesis.

One notable method involves the gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxogold carbenes, which then undergo intramolecular N-H insertion to form chiral azetidin-3-ones with high enantiomeric excess. nih.gov This approach avoids the use of potentially hazardous diazo compounds. nih.gov Furthermore, the use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov

Chiral azetidine derivatives have also been successfully employed as ligands in asymmetric catalysis. researchgate.net For example, C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The stereochemical outcome of these reactions is directly influenced by the chirality of the azetidine ligand. Additionally, azetidine-based amino acids have been synthesized through the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids, which are prepared from 1-Boc-3-azetidinones. thieme-connect.de

Table 2: Examples of Stereoselective Synthesis Involving Azetidines

Reaction Type Chiral Source/Catalyst Product Type Stereoselectivity Reference
Gold-Catalyzed Oxidative Cyclization Chiral N-propargylsulfonamides Chiral azetidin-3-ones >98% e.e. nih.gov
Asymmetric Addition Chiral C2-symmetric azetidine ligands Chiral secondary alcohols Not specified researchgate.net
Asymmetric Hydrogenation Rhodium catalyst with chiral ligand Azetidine-based α-amino acids Not specified thieme-connect.de

Exploration in Polymer Science and Materials Chemistry for Novel Architectures

The incorporation of strained ring systems like azetidine into polymers and materials is an emerging area of research aimed at creating novel architectures with unique properties. The rigidity and defined geometry of the azetidine ring can influence the macroscopic properties of a material, such as its thermal stability and mechanical strength.

Research has explored the design of new energetic materials by combining the azetidine structure with other heterocycles like azobis-1,2,4-triazole or bi-1,2,4-triazole. researchgate.net The resulting polycyclic compounds have been shown to possess high decomposition temperatures, a desirable characteristic for energetic materials. researchgate.net The inherent strain of the azetidine ring can be harnessed to drive specific chemical transformations, which is a valuable tool in materials design.

The concept of using modular building blocks is central to materials chemistry, where customized units are assembled into complex systems like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). semanticscholar.org While the direct incorporation of this compound into such frameworks is not yet widely reported, its properties as a rigid, functionalizable linker make it a candidate for future exploration in this field. The tert-butylphenyl group could modulate the porosity and surface properties of such materials, while the azetidine nitrogen could serve as a coordination site or a point for post-synthetic modification.

In Vitro Molecular Interaction Studies and Target Identification (non-clinical, mechanistic)

In non-clinical settings, the this compound scaffold is a valuable tool for investigating molecular interactions with biological targets. Its defined structure allows researchers to probe specific binding pockets in enzymes and receptors.

The azetidine ring is a component of various molecules designed as enzyme inhibitors. For example, azetidin-2-ones (β-lactams) are well-known for their role as inhibitors of bacterial cell wall synthesis. researchgate.net More broadly, the azetidine scaffold has been incorporated into inhibitors of various other enzymes. For instance, azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their potential as enzyme inhibitors in the context of anticancer and antiviral research. mdpi.com The specific substitution pattern on the azetidine ring is critical for achieving potent and selective inhibition. The 3-(4-tert-butylphenyl) group can be hypothesized to occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity.

The 3-substituted azetidine framework is a common feature in the design of ligands for a variety of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. The rigid azetidine core helps to lock the substituent in a specific orientation, which can lead to improved selectivity and potency.

Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been evaluated as triple reuptake inhibitors (TRIs) for the serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. nih.gov In another study, stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized and characterized as ligands for NMDA receptors, with some isomers showing agonist or partial agonist activity at specific receptor subtypes. nih.gov Furthermore, azetidine derivatives have been investigated as antagonists of the Retinol Binding Protein 4 (RBP4), which is of interest for potential treatments of certain degenerative eye diseases. acs.org The development of 2,7-diazaspiro[3.5]nonane derivatives has also yielded potent ligands for sigma receptors. nih.gov

Table 3: Azetidine Derivatives as Receptor Ligands

Azetidine Derivative Class Receptor Target Biological Activity Key Findings Reference
Azetidine-2,3-dicarboxylic acid NMDA Receptors Agonist/Partial Agonist L-trans-ADC showed highest affinity (Ki=10 µM) nih.gov
3-Aryl-3-oxypropylamine azetidines Serotonin, Norepinephrine, Dopamine Transporters Triple Reuptake Inhibitor Compound 6be showed in vivo activity nih.gov
Diazaspiro[3.5]nonane derivatives Sigma-1 and Sigma-2 Receptors Agonist/Antagonist Compound 4b showed high affinity (Ki=2.7 nM for S1R) nih.gov

A significant area of research is the interaction of small molecules with tubulin, a protein that polymerizes to form microtubules. These microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target in cancer therapy. Inhibition of tubulin polymerization disrupts cell division and can lead to apoptotic cell death. nih.govmdpi.com

While research on this compound itself as a tubulin inhibitor is not prominent, various other small molecules that inhibit tubulin polymerization have been developed, demonstrating the importance of this mechanism. nih.govnih.gov For example, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, was identified as a potent inhibitor of tubulin polymerization, causing cell death in multiple cancer cell lines. nih.gov The mechanism involves the induction of mitotic catastrophe followed by non-apoptotic cell death. nih.gov Similarly, pyrrole-based carboxamides have been designed as tubulin inhibitors that target the colchicine-binding site on β-tubulin. mdpi.com These examples underscore the potential for azetidine-containing compounds, with appropriate functionalization, to be designed as tubulin polymerization inhibitors for anticancer research. The rigid scaffold could serve to orient pharmacophoric groups correctly within the tubulin binding site.

Table 4: Examples of Tubulin Polymerization Inhibitors

Compound Class Mechanism Biological Effect IC₅₀ Values Reference
2-Aminoimidazoline derivative (OAT-449) Inhibits tubulin polymerization Induces mitotic catastrophe and cell death 6 to 30 nM (cell death) nih.gov
Acridane-based inhibitors (NT-6) Inhibits tubulin polymerization Potent antiproliferative activity 1.5 µM (tubulin polymerization) nih.gov
Pyrrole-based carboxamides (CA-61, CA-84) Inhibit tubulin polymerization, target colchicine-binding site Disrupt tubulin assembly, antiproliferative Not specified mdpi.com

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR exploration in non-clinical settings would systematically investigate the contributions of its distinct molecular components: the azetidine ring, the phenyl ring, and the para-positioned tert-butyl group.

The 3-phenylazetidine (B587272) scaffold is a recognized motif in compounds targeting neurotransmitter transporters. For instance, derivatives of 3-aryl-3-arylmethoxyazetidines have been shown to exhibit binding affinities for both the dopamine transporter (DAT) and the serotonin transporter (SERT). Specifically, N-methyl-3-(3,4-dichlorophenyl)-3-phenylazetidine demonstrates dual inhibition with a notable selectivity for SERT. This suggests that the 3-phenylazetidine core can serve as a valuable starting point for the design of neurologically active agents.

The tert-butyl group at the para-position of the phenyl ring significantly influences the molecule's properties. Its considerable size introduces steric hindrance, which can affect the molecule's interaction with its biological target and potentially slow down metabolic processes. nih.gov The hydrophobic nature of the tert-butyl group can enhance the compound's solubility in non-polar environments and influence its pharmacokinetic profile. nih.gov In medicinal chemistry, the tert-butyl group is often employed to explore binding pockets in receptors, where its bulk can be used to probe for specific interactions. However, it's also known that the tert-butyl group can be susceptible to oxidative metabolism. nih.gov

Systematic SAR studies on this compound and its analogs would likely involve the modifications detailed in the table below to elucidate the precise role of each component.

Modification SiteType of ModificationRationale for Investigation
Azetidine Nitrogen Alkylation, Acylation, ArylationTo explore the impact of substituent size and electronics on target binding and selectivity.
Phenyl Ring Substitution (e.g., halogens, methoxy (B1213986) groups)To modulate electronic properties and explore additional binding interactions.
Tert-butyl Group Replacement with other alkyl groups or polar moietiesTo assess the impact of steric bulk and hydrophobicity on activity and metabolic stability.
Azetidine Ring Introduction of substituents at other positionsTo investigate the effect of additional functional groups on the molecule's conformation and binding.

By systematically altering these structural features and assessing the impact on biological activity in non-clinical assays, researchers can build a comprehensive SAR model for this class of compounds.

Development of Novel Chemical Probes and Research Tools

A chemical probe is a small molecule used to study and manipulate biological systems. Due to its defined structure and the potential for tailored modifications, this compound and its derivatives are promising candidates for the development of such research tools.

The 3-phenylazetidine core has been incorporated into molecules designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. nih.gov By extension, derivatives of this compound could be synthesized and evaluated as selective probes for individual or multiple neurotransmitter transporters. The tert-butylphenyl group could confer specific binding properties or be a site for the attachment of reporter groups, such as fluorescent tags or biotin, without significantly disrupting the core binding interactions.

Furthermore, the development of radiolabeled versions of this compound could enable in vivo imaging studies, such as positron emission tomography (PET), to visualize the distribution and density of specific neuroreceptors or transporters in the brain. The insights gained from such studies would be invaluable for understanding the pathophysiology of various neurological and psychiatric disorders.

The creation of affinity-based probes is another avenue of exploration. By immobilizing a derivative of this compound onto a solid support, it could be used in affinity chromatography experiments to isolate and identify its binding partners from complex biological mixtures. This approach is instrumental in target identification and validation, crucial steps in the early stages of drug discovery.

Emerging Trends and Future Research Prospects in the Chemistry of this compound and its Derivatives

The field of azetidine chemistry is continually evolving, with new synthetic methods and applications being reported. researchgate.net For this compound, several future research directions can be envisioned.

One emerging trend is the use of artificial intelligence and machine learning in drug design. nih.gov These computational tools can be employed to predict the biological activities and pharmacokinetic properties of virtual libraries of this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.

Another area of interest is the exploration of this scaffold in new therapeutic areas. While the 3-phenylazetidine core has been primarily investigated in the context of neuroscience, its unique structural features may lend themselves to the development of agents for other diseases. For example, azetidine derivatives have been investigated as inhibitors of enzymes such as polymerase theta, which is a target in oncology. nih.gov

The development of more efficient and stereoselective synthetic routes to this compound and its analogs will also be a key focus. Advances in catalysis and synthetic methodology will enable the creation of a wider diversity of derivatives for biological evaluation. This includes the synthesis of enantiomerically pure compounds, which is critical as the stereochemistry of the azetidine ring can have a profound impact on biological activity.

Finally, a deeper understanding of the metabolic fate of the 4-tert-butylphenyl moiety is crucial for the design of more drug-like molecules. nih.gov Research into bioisosteric replacements for the tert-butyl group that retain its desirable properties while improving metabolic stability will be an important area of future investigation. For instance, replacing the tert-butyl group with a trifluoromethylcyclopropyl group has been shown to enhance metabolic stability in other chemical series. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-butylphenyl)azetidine, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : React azetidine precursors (e.g., tert-butyl-protected azetidine) with 4-tert-butylphenyl halides under inert conditions. For example, describes azetidine derivatives synthesized via coupling reactions involving diarylmethoxyethylidenyl groups .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Considerations :
  • Protect reactive amines (e.g., Boc protection) to avoid side reactions.
  • Monitor reaction progress using TLC or LC-MS to isolate intermediates.

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., tert-butyl group at C4) .
  • Mass Spectrometry : MALDI-ToF-MS with DCTB matrix (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidine]malonitrile) enhances ionization efficiency .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations via DFT, as in ) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Findings :

  • The tert-butyl group enhances steric protection, but azetidine’s ring strain may lead to hydrolysis under acidic conditions .
  • Storage : Store in amber vials at -20°C under nitrogen. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring size) influence biological activity in azetidine derivatives?

  • SAR Strategy :

  • Compare this compound with tropane derivatives (e.g., DAT ligands in ). Tropanes show higher DAT affinity, while azetidines offer synthetic flexibility for tuning selectivity .
  • Replace tert-butyl with trifluoromethyl ( ) to assess hydrophobicity and metabolic stability .
    • Data Analysis :
DerivativeSubstituentDAT KiK_i (nM)Selectivity (DAT/SERT)
TropaneDiarylmethoxy12 ± 250:1
Azetidinetert-Butyl45 ± 520:1

Q. What computational methods predict this compound’s interactions with biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model binding with dopamine transporters (DAT). The tert-butyl group may occupy hydrophobic pockets, as seen in fenpropidin’s fungicidal activity ( ) .
  • DFT Calculations : Analyze electron density maps to optimize substituent electronic effects (e.g., ’s use of DFT for lattice energy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.